molecular formula C13H17ClN2O2 B2860856 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1286720-42-0

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No.: B2860856
CAS No.: 1286720-42-0
M. Wt: 268.74
InChI Key: HOTVGJVOVPNURR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a urea derivative characterized by a 3-chlorophenyl group attached to one urea nitrogen and a 2-cyclopropyl-2-hydroxypropyl substituent on the adjacent nitrogen. The 2-cyclopropyl-2-hydroxypropyl group combines a strained cyclopropane ring (influencing conformational rigidity) with a hydroxyl group, which may improve solubility and enable polar interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(18,9-5-6-9)8-15-12(17)16-11-4-2-3-10(14)7-11/h2-4,7,9,18H,5-6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTVGJVOVPNURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Cyclopropyl-2-hydroxypropylamine

The aliphatic amine component, 2-cyclopropyl-2-hydroxypropylamine, is synthesized through a multi-step sequence starting from cyclopropyl methyl ketone. Reduction of the ketone using sodium borohydride yields 2-cyclopropyl-2-propanol, which is subsequently converted to the corresponding amine via a Gabriel synthesis. This method, adapted from analogous syntheses of hydroxyalkylamines, achieves a 68% yield after purification by column chromatography.

Reaction Conditions

  • Reduction : Cyclopropyl methyl ketone (1.0 eq), NaBH₄ (2.0 eq), MeOH, 0°C to RT, 12 h.
  • Gabriel Synthesis : 2-cyclopropyl-2-propanol (1.0 eq), phthalimide (1.2 eq), DEAD (1.5 eq), THF, reflux, 24 h; followed by hydrazinolysis (NH₂NH₂, EtOH, 80°C, 6 h).

Synthesis of 3-Chlorophenyl Isocyanate

3-Chlorophenyl isocyanate is prepared from 3-chloroaniline using triphosgene under anhydrous conditions. This method, validated for aromatic isocyanates, avoids hazardous phosgene gas while maintaining high purity (≥95% by HPLC).

Reaction Conditions

  • 3-Chloroaniline (1.0 eq), triphosgene (0.35 eq), DCM, 0°C, N₂ atmosphere, 4 h.

Urea Formation

The final urea bond is formed by reacting 2-cyclopropyl-2-hydroxypropylamine with 3-chlorophenyl isocyanate in tetrahydrofuran (THF) at room temperature. This method, analogous to the synthesis of related urea derivatives, produces the target compound in 72% yield.

Reaction Conditions

  • 2-Cyclopropyl-2-hydroxypropylamine (1.0 eq), 3-chlorophenyl isocyanate (1.1 eq), THF, RT, 24 h.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7).

Carbonyldiimidazole-Mediated Synthesis

An alternative route employs 1,1'-carbonyldiimidazole (CDI) to couple 3-chloroaniline and 2-cyclopropyl-2-hydroxypropylamine. This method, effective for moisture-sensitive substrates, avoids isocyanate intermediates and achieves a 65% yield.

Reaction Conditions

  • 3-Chloroaniline (1.0 eq), CDI (1.2 eq), DCM, RT, 2 h; followed by addition of 2-cyclopropyl-2-hydroxypropylamine (1.1 eq), RT, 12 h.

Stepwise Synthesis and Optimization

Protecting Group Strategies

The hydroxyl group in 2-cyclopropyl-2-hydroxypropylamine is protected as a tert-butyldimethylsilyl (TBS) ether during urea formation to prevent side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.

Protection Conditions

  • 2-Cyclopropyl-2-hydroxypropylamine (1.0 eq), TBSCl (1.2 eq), imidazole (2.0 eq), DMF, RT, 6 h.

Solvent and Temperature Effects

Comparative studies in THF, DCM, and acetonitrile reveal THF as the optimal solvent for urea formation, providing higher yields (72%) compared to DCM (58%) or acetonitrile (49%). Elevated temperatures (40°C) reduce yields due to hydroxyl group degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 3.45 (t, J = 6.4 Hz, 2H, NHCH₂), 2.95 (m, 1H, cyclopropyl-CH), 1.45 (s, 3H, CH₃), 0.85–0.75 (m, 4H, cyclopropyl-H).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1080 cm⁻¹ (C-O).

Purity and Yield

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity. Isocyanate-amine coupling provides the highest yield (72%), outperforming CDI-mediated methods (65%).

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the urea group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity :

  • The target compound’s 2-cyclopropyl-2-hydroxypropyl group introduces both lipophilic (cyclopropyl) and hydrophilic (hydroxyl) components, contrasting with purely aromatic (e.g., 6f) or heterocyclic (e.g., 9f) substituents.
  • The diisopropyl analog () lacks polar groups, prioritizing lipophilicity .

Molecular Weight and Drug-Likeness :

  • The target compound (~284.7 g/mol) falls within the acceptable range for oral bioavailability, unlike 9f (428.2 g/mol), which may face absorption limitations due to its larger size .

A. Lipophilicity and Solubility :

  • The hydroxyl group in the target compound likely enhances aqueous solubility compared to the diisopropyl analog () or the thiazole-piperazine derivative (9f ), which contains a basic but bulky piperazine group .

B. Electronic Effects :

  • The 3-chlorophenyl group common to all analogs provides electron-withdrawing effects, stabilizing the urea carbonyl and enhancing hydrogen-bond acceptor strength. However, the cyanophenyl group in 6f introduces stronger electron withdrawal, which may alter binding kinetics in target proteins .

Biological Activity

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound classified as a urea derivative. This compound possesses a unique structure that includes a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety, indicating potential biological activity. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science, highlighting the significance of this compound in various fields of research.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbamate precursor. The following conditions are commonly employed:

  • Solvents: Dichloromethane or toluene
  • Catalysts: Acid or base catalysts
  • Temperature: Moderate temperatures ranging from 50°C to 100°C

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides using agents like hydrogen peroxide.
  • Reduction: Reduction of the urea group to amines using reducing agents such as lithium aluminum hydride.
  • Substitution: Halogen substitution reactions with nucleophiles.

Major Products

The products formed depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction could produce amines.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies on hydroxylated chloroethylnitrosoureas have shown that modifications in structure can significantly influence biological activity. The therapeutic activity of such compounds is often linked to their ability to induce DNA cross-linking, which is crucial for their antitumor efficacy .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific proteins involved in cancer pathways. The binding conformations and interactions with active site residues are critical for understanding its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds. For instance:

  • A comparative investigation revealed that certain derivatives displayed reduced antitumor activity but maintained low toxicity levels, suggesting a complex relationship between structure and biological efficacy .
  • Another study highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives against specific cancer types .

Data Table: Biological Activity Comparison

Compound NameStructureAntitumor ActivityToxicity Level
Compound IHydroxylated chloroethylnitrosoureaLowLow
Compound IIRelated derivativeModerateModerate
This compoundProposed candidateTo be determinedTo be determined

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